Antimony pentafluoride

CAS No.: 7783-70-2

Cat. No.: VC1629432

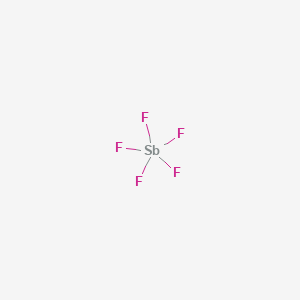

Molecular Formula: F5Sb

Molecular Weight: 216.752 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7783-70-2 |

|---|---|

| Molecular Formula | F5Sb |

| Molecular Weight | 216.752 g/mol |

| IUPAC Name | antimony(5+);pentafluoride |

| Standard InChI | InChI=1S/5FH.Sb/h5*1H;/q;;;;;+5/p-5 |

| Standard InChI Key | VBVBHWZYQGJZLR-UHFFFAOYSA-I |

| SMILES | F[Sb](F)(F)(F)F |

| Canonical SMILES | [F-].[F-].[F-].[F-].[F-].[Sb+5] |

| Boiling Point | 286 °F at 760 mm Hg (EPA, 1998) 141 °C |

| Colorform | Hygroscopic, moderately viscous liquid Hygroscopic, viscous liquid Oily, colorless liquid |

| Melting Point | 47 °F (EPA, 1998) 8.3 °C |

Introduction

Physical Properties

Antimony pentafluoride presents as a colorless, oily liquid with a pungent odor . It is highly viscous and hygroscopic, readily absorbing moisture from the surrounding environment . The compound exhibits a relatively low melting point and moderate boiling point, making it liquid at room temperature.

Basic Physical Data

The physical properties of antimony pentafluoride are summarized in the following table:

The compound's density of 3.1 g/cm³ makes it significantly heavier than water, and its physical properties contribute to its handling challenges in laboratory and industrial settings .

Chemical Properties and Structure

Antimony pentafluoride possesses a molecular structure with antimony in the +5 oxidation state, making it a fully oxidized form of antimony . This pentavalent antimony compound demonstrates exceptional electron-accepting capabilities.

Elemental Composition

The elemental composition of antimony pentafluoride is as follows:

| Element | Percentage (%) |

|---|---|

| Fluorine (F) | 43.83 |

| Antimony (Sb) | 56.17 |

Chemical Behavior

Antimony pentafluoride is characterized by its strong Lewis acidity, which enables it to accept electron pairs from various donor molecules . This property makes it an exceptionally reactive compound capable of interacting with a wide range of substrates. The compound is strongly acidic and reacts vigorously with bases . When heated to decomposition, antimony pentafluoride emits highly toxic fumes of fluorides and metallic antimony .

One of the most significant chemical properties of antimony pentafluoride is its ability to form fluoroantimonic acid (HF-SbF₅) when mixed with hydrogen fluoride in a 1:1 ratio . This mixture creates one of the strongest known superacids, capable of protonating even very weak bases.

Preparation Methods

Several methods exist for the synthesis of antimony pentafluoride, with variations in starting materials, conditions, and yield efficiencies.

Reaction with Hydrogen Fluoride

The most common preparation method involves the reaction of antimony pentachloride with anhydrous hydrogen fluoride:

In this process, antimony pentafluoride is separated from the volatile byproducts through fractional distillation .

Fluorination of Lower Fluorides

Another approach involves the direct fluorination of antimony trifluoride:

This reaction can be carried out by allowing fluorine to react with antimony powder or molten antimony trifluoride .

Reaction with Antimony Oxide

A method detailed in patent literature describes the preparation through the reaction of purified fluorine gas with preheated antimony oxide:

This process requires careful purification of fluorine gas through liquefaction and removal of impurities based on boiling point differences .

Hydrofluoric Acid Method

Antimony pentafluoride can also be prepared by treating antimony pentaoxide with aqueous hydrofluoric acid followed by water evaporation .

Applications and Uses

Antimony pentafluoride serves various functions in both research and industrial contexts, with applications spanning multiple chemical disciplines.

Fluorination Agent

One of the primary applications of antimony pentafluoride is as a fluorinating agent for organic compounds . Its strong Lewis acid character and fluoride content make it effective for introducing fluorine atoms into organic molecules.

Catalyst in Chemical Synthesis

Antimony pentafluoride functions as a powerful catalyst in various chemical transformations . The HF/SbF₅ system provides an excellent medium for the preparation of alkylidene oxonium salts .

Synthesis of Fluorinated Alkenes

Research has demonstrated that antimony pentafluoride is particularly valuable in the synthesis of fluorinated alkenes through hydrogen fluoride elimination . Unlike base-induced eliminations, this Lewis acid-induced process works effectively with fluorinated compounds that resist electrophilic attack .

For example, reactions of fluorinated compounds with antimony pentafluoride have yielded high-purity dienes and other unsaturated fluorinated products .

Development of Conjugated Polymers

A novel application involves using antimony pentafluoride in the preparation of conjugated polymers . This approach represents a simple method for creating fluorinated conjugated systems with potential applications in materials science .

Reactivity and Chemical Behavior

Antimony pentafluoride exhibits exceptional reactivity that defines its chemical behavior and applications.

Lewis Acid Properties

As an extremely strong Lewis acid, antimony pentafluoride readily forms adducts with various electron-pair donors . This property underpins many of its catalytic applications and chemical interactions.

Reactions with Water and Bases

Antimony pentafluoride reacts violently with water to form hydrogen fluoride:

The compound also reacts vigorously with bases and forms a diammoniate when exposed to ammonia .

Hydrogen Fluoride Elimination

A particularly useful aspect of antimony pentafluoride's reactivity is its ability to induce elimination of hydrogen fluoride from fluorohydrocarbons . Unlike base-induced β-eliminations, this Lewis acid approach works effectively with systems resistant to electrophilic attack .

Research Developments

Recent research has expanded the applications and understanding of antimony pentafluoride in various chemical processes.

Novel Fluoro-alkene Synthesis

Studies have demonstrated that antimony pentafluoride offers advantages over traditional base-induced elimination methods for creating certain fluorinated alkenes . In specific cases, antimony pentafluoride produces different products than base-catalyzed reactions, highlighting its unique reactivity profile .

For instance, while reaction of certain fluorinated compounds with tributylamine leads to cyclic products, treatment with antimony pentafluoride instead yields dienes in quantitative yields . This selectivity makes antimony pentafluoride valuable for synthesizing specific fluorinated structures that would be difficult to obtain through other methods.

Polymer Applications

There is growing interest in using antimony pentafluoride for developing conjugated polymers, particularly fluorinated variants of polyacetylene . The effect of replacing hydrogen with fluorine on the properties of such polymers has been a subject of speculation and investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume